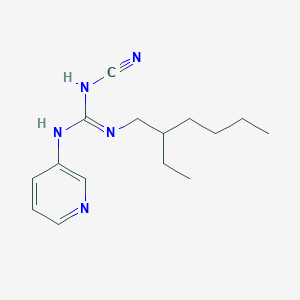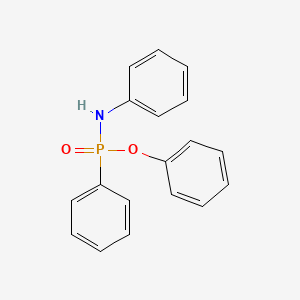
2-(Dimethylamino)ethene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethene-1-sulfonyl fluoride is a chemical compound with significant applications in various fields of science and industry. It is known for its reactivity and stability, making it a valuable reagent in organic synthesis and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethene-1-sulfonyl fluoride typically involves the reaction of dimethylamine with ethenesulfonyl fluoride under controlled conditions. This reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen fluoride byproduct. The reaction is usually performed at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions often involve halogens or hydrogen halides.
Oxidizing Agents: Oxidation reactions may use agents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can involve reagents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while addition of a halogen can result in a dihalogenated product.
Applications De Recherche Scientifique
2-(Dimethylamino)ethene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals, including dyes, lubricants, and photoresist materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)ethene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. This reactivity is exploited in chemical biology to modify proteins and study their functions. The compound can target active site residues in enzymes, leading to inhibition or modification of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenesulfonyl Fluoride: Similar in structure but lacks the dimethylamino group, making it less versatile in certain reactions.
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound, but with different reactivity due to the absence of the ethene moiety.
Benzenesulfonyl Fluoride: Contains an aromatic ring, leading to different chemical properties and applications.
Uniqueness
2-(Dimethylamino)ethene-1-sulfonyl fluoride is unique due to the presence of both the dimethylamino and sulfonyl fluoride groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in synthesis and research. Its ability to participate in diverse chemical reactions and its utility in modifying biological molecules set it apart from other similar compounds.
Propriétés
Numéro CAS |
60538-07-0 |
|---|---|
Formule moléculaire |
C4H8FNO2S |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(dimethylamino)ethenesulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c1-6(2)3-4-9(5,7)8/h3-4H,1-2H3 |
Clé InChI |
FZLCHGBQIHLEBY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


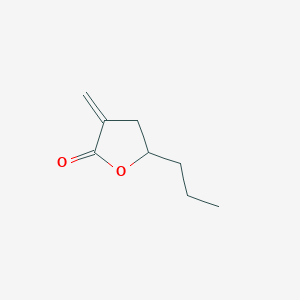
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
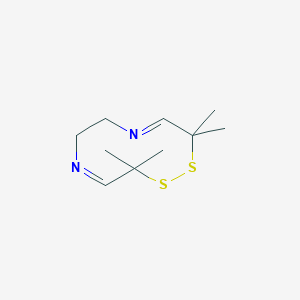

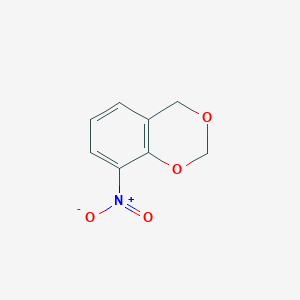

![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)

